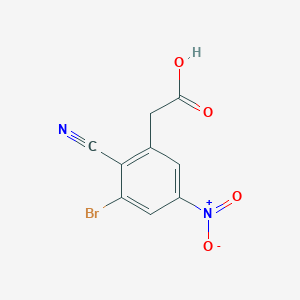
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine
Vue d'ensemble
Description
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a chemical compound with the molecular formula C6H6N4O . It is also known by its synonyms Nsc67127 and (6-methyl-4-oxo-1H-pyrimidin-2-yl)cyanamide .
Synthesis Analysis
The synthesis of pyrimidines, including 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, has been extensively studied. A review article discusses various methods for the synthesis of pyrimidines . Another paper describes the synthesis of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .Molecular Structure Analysis
The molecular weight of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is 150.13804 . The compound’s structure includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms .Chemical Reactions Analysis
Pyrimidines, including 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, are known to undergo various chemical reactions. For instance, a study discusses the chlorination of hydroxypyrimidines using equimolar POCl3 . Another paper describes the reactions of 2-amino-4-hydroxy-6-methylpyrimidine with propylenechlorohydrin .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine include a molecular weight of 150.13804 and a molecular formula of C6H6N4O .Applications De Recherche Scientifique
Chemical Properties and Synthesis
“2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine” is a compound that is used in various scientific research applications . It is a white to cream powder . The compound has a molecular formula of C5H7N3O .
Antimalarial Activity
“TCMDC-123468” has been identified as a potential antimalarial drug . It has been found to selectively inhibit the enzyme activity of Plasmodium falciparum prolyl-tRNA synthetase (PfProRS) compared to Homo sapiens ProRS . This selectivity could potentially overcome the toxicity related to HsProRS inhibition by other compounds .
Drug Discovery
The compound is part of the quinazolinedione class of compounds, which are known for their broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and others . “TCMDC-123468” exhibits promising antimalarial activity and low toxicity .
Antiproliferative Activity
The synthesized “TCMDC-123468” was evaluated for its antiproliferative activity against the MCF-7 cell line . This suggests potential applications in cancer research and treatment.
Structural Analysis
The structure of “TCMDC-123468” has been analyzed using X-ray crystallography . This structural information can be valuable in understanding the compound’s interactions with biological targets and in guiding the optimization of the compound for drug development .
Medicinal Chemistry
Initial medicinal chemistry work has been performed on “TCMDC-123468”, guided by the co-crystallography of the compound with PfProRS . This work can inform future efforts to optimize these promising new leads for drug development against malaria .
Mécanisme D'action
Mode of Action
Given its structural similarity to pyrimidine, it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the biological activity of these targets .
Pharmacokinetics
Its solubility in aqueous base and dmso suggests that it may have reasonable bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the solubility and stability of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. It is soluble in aqueous base and DMSO , suggesting that it may be stable in a range of biological environments.
Orientations Futures
The future directions for research on 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine could include further exploration of its synthesis methods, chemical reactions, and potential pharmacological effects. For instance, a study suggests that pyrimidines, including 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, could be developed as anti-inflammatory agents .
Propriétés
IUPAC Name |
(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)8-3-7/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBRHUINONWPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991997 | |
| Record name | (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine | |
CAS RN |
7152-19-4 | |
| Record name | NSC67127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7152-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-cyanoamino-4-hydroxy-6-methylpyrimidine in the synthesis of antimalarial agents?
A1: 2-Cyanoamino-4-hydroxy-6-methylpyrimidine serves as a crucial building block in the synthesis of various benzimidazole and imidazo[4,5-b]pyridine derivatives, which exhibit antimalarial activity []. The compound's structure allows for its reaction with o-phenylenediamines to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)amino]-benzimidazoles or with 2,3-diaminopyridine to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)amino]-1H-imidazo[4,5-b]pyrimidine. These intermediates are then further modified to introduce various substituents, ultimately leading to the development of potent antimalarial compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)



![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)